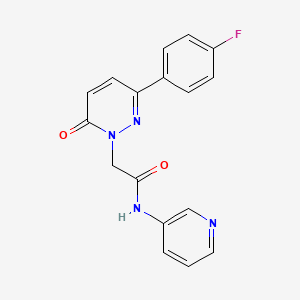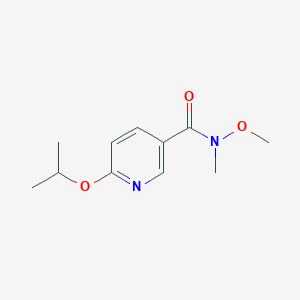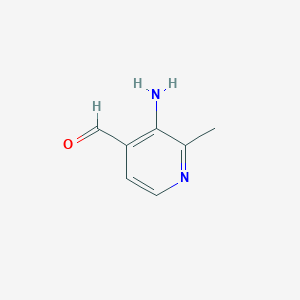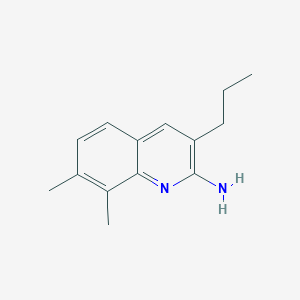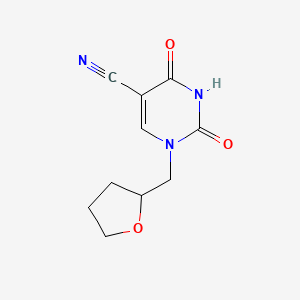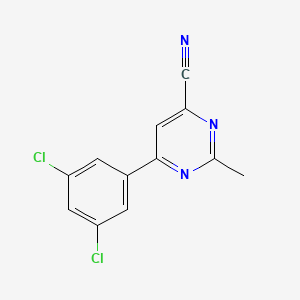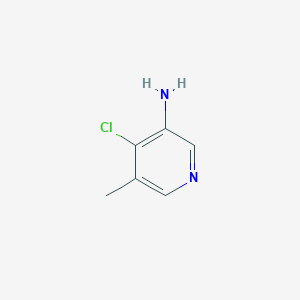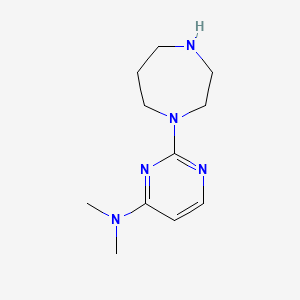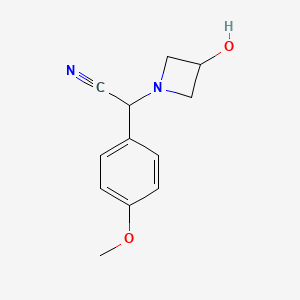![molecular formula C11H17N3O3 B14867822 Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE is a heterocyclic compound that features a unique fusion of oxazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-pyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in drug design.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products
The major products formed from these reactions include various substituted oxazole-pyridine derivatives, which can be further explored for their potential biological activities .
Scientific Research Applications
TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the nature of the heteroatoms and substituents.
Triazolo[4,3-a]pyrazine: Another heterocyclic compound with potential biological activities, but with a different ring fusion pattern.
Pyrazolo[1,5-a]pyrimidine: Known for its medicinal properties, including anticancer and anti-inflammatory activities.
Uniqueness
TERT-BUTYL 2-AMINO-6,7-DIHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE-5(4H)-CARBOXYLATE is unique due to its specific ring fusion and the presence of both oxazole and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-4-8-7(6-14)13-9(12)16-8/h4-6H2,1-3H3,(H2,12,13) |
InChI Key |
OTPHOQJCFFEYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


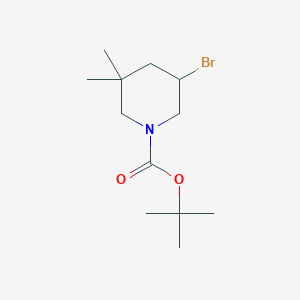
![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
